molecular formula C9H8O3 B1319496 2,3-Dihydrobenzofuran-6-carboxylic acid CAS No. 301836-57-7

2,3-Dihydrobenzofuran-6-carboxylic acid

Cat. No. B1319496
M. Wt: 164.16 g/mol
InChI Key: GOWYEADOSDCIEF-UHFFFAOYSA-N
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Description

2,3-Dihydrobenzofuran-6-carboxylic acid is a type of benzofuran compound . Benzofuran compounds are ubiquitous in nature and have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are widely distributed in higher plants such as Asteraceae, Rutaceae, Liliaceae, and Cyperaceae .


Synthesis Analysis

The synthesis of 2,3-Dihydrobenzofuran-6-carboxylic acid involves a cooperative catalytic system comprising a Pd/XPhos complex and a potassium salt of 5-norbornene-2-carboxylic acid to promote the annulation between aryl iodides and epoxides . This process provides highly convergent access to valuable 2,3-dihydrobenzofuran (DHBF) scaffolds .


Molecular Structure Analysis

The structure of a similar compound, trans-2-hydroxyisoxypropyl-3-hydroxy-7-isopentene-2,3-dihydrobenzofuran-5-carboxylic acid, was elucidated using 1D, 2D NMR analysis and mass spectrometry . It was the first reported 2,3-dihydrobenzofuran derivative having a carboxyl residue at C-5 and an isopentene moiety at C-7 .


Chemical Reactions Analysis

The major compound found in the pyrolysis of Dendrocalamus asper biomass was 2,3-dihydrobenzofuran . This indicates that 2,3-dihydrobenzofuran-6-carboxylic acid can be produced from biomass through pyrolysis .

Scientific Research Applications

Anti-tumor Activity

  • Scientific Field : Medical and Pharmaceutical Research
  • Application Summary : Benzofuran compounds, including “2,3-Dihydrobenzofuran-6-carboxylic acid”, have shown strong anti-tumor activities . For example, some substituted benzofurans have dramatic anticancer activities .
  • Results or Outcomes : Compound 36, a benzofuran derivative, was found to have significant cell growth inhibitory effects on various types of cancer cells .

Antibacterial Activity

  • Scientific Field : Microbiology
  • Application Summary : Benzofuran compounds have been shown to possess antibacterial properties .

Anti-oxidative Activity

  • Scientific Field : Biochemistry
  • Application Summary : Benzofuran compounds have been shown to possess anti-oxidative properties .

Synthesis of Complex Benzofuran Derivatives

  • Scientific Field : Organic Chemistry
  • Application Summary : A cooperative catalytic system comprising a Pd/XPhos complex and a potassium salt of 5-norbornene-2-carboxylic acid was developed to promote the annulation between aryl iodides and epoxides, providing highly convergent access to valuable 2,3-dihydrobenzofuran (DHBF) scaffolds .
  • Methods of Application : The unique potassium salt of the inexpensive 5-norbornene-2-carboxylic acid serves as a highly efficient catalytic mediator (10 mol%), which leads to fewer side reactions .
  • Results or Outcomes : The salient features of the reaction include its broad substrate scope (with respect to both aryl iodides and epoxides), its high atom economy and good chemo-selectivity .

Production of Polymers, Biopolymers, Coatings, Adhesives, and Pharmaceutical Drugs

  • Scientific Field : Industrial Chemistry
  • Application Summary : Carboxylic acids and their derivatives, including “2,3-Dihydrobenzofuran-6-carboxylic acid”, are used in the production of polymers, biopolymers, coatings, adhesives, and pharmaceutical drugs .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes : The specific results or outcomes were not detailed in the source .

Antiviral Activity

  • Scientific Field : Virology
  • Application Summary : Benzofuran compounds have been shown to possess antiviral properties . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes : The specific results or outcomes were not detailed in the source .

Production of Valuable Compounds from Renewable Forest Resources

  • Scientific Field : Environmental Science
  • Application Summary : The findings of this study contribute to the understanding of biomass pyrolysis and provide information on the development of sustainable and economically viable processes for the production of valuable compounds from renewable forest resources .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes : The specific results or outcomes were not detailed in the source .

Safety And Hazards

2,3-Dihydrobenzofuran-6-carboxylic acid may cause skin and eye irritation, respiratory irritation, and toxicity if ingested . Proper safety protocols should be followed to minimize any risks associated with handling and exposure to the substance .

properties

IUPAC Name

2,3-dihydro-1-benzofuran-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O3/c10-9(11)7-2-1-6-3-4-12-8(6)5-7/h1-2,5H,3-4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOWYEADOSDCIEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60593564
Record name 2,3-Dihydro-1-benzofuran-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60593564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dihydrobenzofuran-6-carboxylic acid

CAS RN

301836-57-7
Record name 2,3-Dihydro-1-benzofuran-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60593564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-dihydro-1-benzofuran-6-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

Palladium bis(triphenylphosphine) dibromide (3 g) was added to a degassed methanolic solution (30 ml) of trifluoro-methanesulfonic acid 2,3-dihydro benzofuran-6-yl ester (5 g) and tributylamine (5 ml). The mixture was charged with carbon monoxide at 40 psi in a Berghoff pressure vessel then heated at 100° C. for 72 hours. The resulting methanolic solution of 2,3-dihydro-benzofuran-6-carboxylic acid methyl ester was treated with sodium hydroxide solution (50 ml of 2M aqueous solution) and stirred at room temperature for 18 hours. The reaction mixture was acidified to pH 1 with hydrochloric acid (5M aqueous solution) and extracted with ethyl acetate (300 ml). The ethyl acetate layer was separated and the product extracted into saturated sodium bicarbonate solution (200 ml). The sodium bicarbonate solution was acidified to pH 1 with hydrochloric acid (5M aqueous solution) and the resulting precipitate dissolved in ethyl acetate. The ethyl acetate layer was separated, dried (MgSO4) and evaporated to dryness under reduced pressure to yield the title compound (0.6 g, 20%). 1H NMR (250 MHz, CD3OD) δ: 3.20 (2H, t, J=8.6 Hz), 4.54 (2H, t, J=8.6 Hz), 7.23 (1H, d, J=8 Hz), 7.25 (1H, brs), 7.49(1H, dd, J=8 and 1 Hz).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
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[Compound]
Name
trifluoro-methanesulfonic acid 2,3-dihydro benzofuran-6-yl ester
Quantity
30 mL
Type
reactant
Reaction Step Four
Quantity
5 mL
Type
reactant
Reaction Step Four
Name
Palladium bis(triphenylphosphine) dibromide
Quantity
3 g
Type
catalyst
Reaction Step Four
Yield
20%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
P Diaz, SS Phatak, J Xu, FR Fronczek… - ChemMedChem …, 2009 - Wiley Online Library
We recently discovered and reported a series of N‐alkyl‐isatin acylhydrazone derivatives that are potent cannabinoid receptor 2 (CB 2 ) agonists. In an effort to improve the druglike …
L Wang, C Li, G Yu, Z Sun, G Zhang, Q Gu, T Zhu… - Tetrahedron …, 2019 - Elsevier
Two new citrinin dimers named dicitrinones E and F (1 and 2), together with one biogenetically related known citrinin monomer (3), were isolated from the marine derived fungus …
Number of citations: 13 www.sciencedirect.com

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